2-Methyl-1-butanethiol

Catalog No.
S1535354
CAS No.
1878-18-8
M.F
C5H12S
CH3(CH2)4SH
C5H12S
M. Wt
104.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-butanethiol

CAS Number

1878-18-8

Product Name

2-Methyl-1-butanethiol

IUPAC Name

2-methylbutane-1-thiol

Molecular Formula

C5H12S
CH3(CH2)4SH
C5H12S

Molecular Weight

104.22 g/mol

InChI

InChI=1S/C5H12S/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3

InChI Key

WGQKBCSACFQGQY-UHFFFAOYSA-N

SMILES

CCC(C)CS

solubility

Solubility in water: none

Canonical SMILES

CCC(C)CS

The exact mass of the compound 2-Methyl-1-butanethiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: none. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Methyl-1-butanethiol (CAS 1878-18-8) is a volatile, sulfur-containing organic compound, also known as 2-methylbutyl mercaptan. As a member of the C5H12S isomer family, it is recognized for its potent, sulfurous, and often meaty aroma profile, which makes it a key component in the flavor and fragrance industry. This compound serves as a high-impact flavoring agent to impart specific savory notes in food products and is also utilized as a chemical intermediate. Its distinct sensory properties and physical characteristics differentiate it from other C5 thiol isomers, making its precise selection critical for formulation and synthesis applications.

Substituting 2-Methyl-1-butanethiol with its structural isomers, such as 3-methyl-1-butanethiol (isoamyl mercaptan) or 1-pentanethiol, is often unviable in practice. While chemically similar, these isomers exhibit significant differences in sensory profiles, including both odor character and detection thresholds, which can fundamentally alter the final flavor of a product. Furthermore, variations in physical properties like boiling point and vapor pressure among isomers affect their volatility and behavior during processing, distillation, and formulation. These distinctions mean that specifying the exact 2-methyl isomer is critical for achieving reproducible sensory outcomes and consistent processability, making generic C5 thiol substitution a high-risk decision for quality-controlled applications.

Sensory Profile: Distinct Odor Character Compared to Isomeric Substitutes

The primary procurement driver for 2-Methyl-1-butanethiol is its specific sensory profile. While its isomer 3-methyl-1-butanethiol is known for a potent 'skunky' or 'alliaceous' character, 2-Methyl-1-butanethiol provides a different profile often described as sulfurous, meaty, and bloody at a 0.10% concentration in propylene glycol. This distinction is critical in flavor formulation, where the goal is to impart a specific savory or meat-like note rather than the 'off-flavor' character associated with other isomers like 3-methyl-1-butanethiol in products such as beer.

Evidence DimensionOdor Character Profile
Target Compound DataSulfurous, meaty, bloody
Comparator Or Baseline3-Methyl-1-butanethiol (Isoamyl mercaptan): Skunky, sulfurous, alliaceous notes
Quantified DifferenceQualitative but distinct difference in primary odor descriptors, critical for flavor application.
ConditionsOrganoleptic evaluation at 0.10% in propylene glycol for the target compound; general characterization for the comparator.

This specific odor profile is non-interchangeable with its isomers, making it essential for creating precise savory and meat-like flavor notes in food products.

Processability: Differentiated Volatility from Key Isomers via Boiling Point

2-Methyl-1-butanethiol exhibits a distinct boiling point compared to its common structural isomers, a key parameter for process design, separation, and formulation stability. Its boiling point is typically cited as 116-117 °C. This is significantly different from its branched isomer, 3-methyl-2-butanethiol (109-112 °C), and its tertiary isomer, 2-methyl-2-butanethiol (96-100 °C). This difference in volatility is critical for applications involving fractional distillation or for controlling release rates in formulated products.

Evidence DimensionBoiling Point (°C at 760 mmHg)
Target Compound Data116-117 °C
Comparator Or Baseline3-Methyl-2-butanethiol: 109-112 °C
Quantified Difference~5-7 °C higher boiling point than 3-methyl-2-butanethiol, indicating lower volatility.
ConditionsStandard atmospheric pressure (760 mmHg).

The specific boiling point allows for predictable processing and separation from isomers and other components, ensuring purity and consistent performance in volatility-sensitive applications.

Chromatographic Separability: Unique Retention Index for Purity Assays

For quality control and analytical applications, 2-Methyl-1-butanethiol can be clearly distinguished from its isomers using standard gas chromatography (GC) methods. Its Kovats retention index on a standard non-polar column is reported as 771-775. This value is distinct from other C5 thiols, such as 1-pentanethiol (retention index ~786) and 3-methyl-1-butanethiol (retention index ~762), enabling its unambiguous identification and quantification. This chromatographic separation is fundamental for ensuring the purity of the material and the integrity of the final product.

Evidence DimensionKovats Retention Index (Non-polar column)
Target Compound Data771-775
Comparator Or Baseline3-Methyl-1-butanethiol: ~762 | 1-Pentanethiol: ~786
Quantified DifferenceSeparable by >10 index units from its closest isomers, allowing for clear analytical distinction.
ConditionsGas chromatography with a standard non-polar stationary phase (e.g., DB-5 or equivalent).

This distinct retention index is crucial for procurement verification and QC, confirming that the supplied material is the correct isomer and not a mixture, which could compromise flavor or synthesis.

Formulation of Savory and Meat-Type Flavors

This compound is the right choice when formulating flavor systems that require a specific sulfurous, meaty character without the 'skunky' or 'rubbery' off-notes associated with isomers like 3-methyl-1-butanethiol. Its distinct profile is critical for authenticity in processed meat, savory snack, and soup applications.

Chemical Synthesis Requiring Controlled Volatility

In multi-step syntheses or formulations where component volatility must be precisely managed, the higher boiling point of 2-Methyl-1-butanethiol (116-117 °C) makes it a more suitable choice than more volatile isomers like 3-methyl-2-butanethiol. This ensures it remains in the reaction or formulation phase under specific temperature and pressure conditions where isomers would be lost.

High-Purity Analytical and QC Standards

Due to its unique and reproducible Kovats retention index, high-purity 2-Methyl-1-butanethiol serves as an essential analytical standard. It is used to calibrate chromatographic systems for the quality control of food, beverages, and environmental samples where the presence and concentration of this specific isomer must be confirmed and distinguished from other volatile sulfur compounds.

Physical Description

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless liquid with disagreeable odou

XLogP3

2.2

Boiling Point

at 61.3kPa: 126.6 °C

Flash Point

18 °C

Vapor Density

Relative vapor density (air = 1): 3.6

Density

Relative density (water = 1): 0.84
0.842-0.847

Melting Point

-75.7 °C

GHS Hazard Statements

Aggregated GHS information provided by 1444 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (10.94%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (89.06%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, kPa at 25 °C: 1.84

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1878-18-8
110-66-7

Wikipedia

2-methyl-1-butanethiol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1-Butanethiol, 2-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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